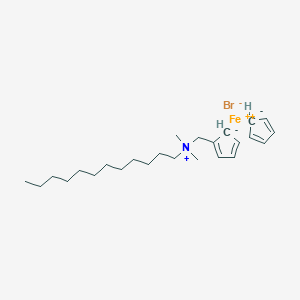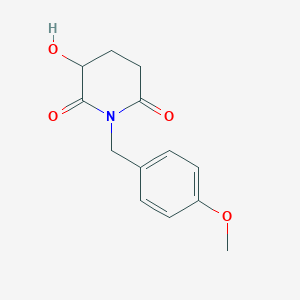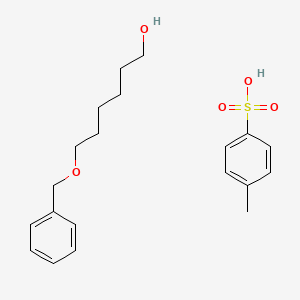
Dodecyl(ferrocenylmethyl)dimethylammonium Bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dodecyl(ferrocenylmethyl)dimethylammonium Bromide is an organometallic compound with the chemical formula C25H42BrFeN. It is characterized by the presence of a ferrocene moiety, which imparts unique electronic properties to the molecule. This compound is typically a light yellow to brown powder or crystalline solid and is soluble in organic solvents such as acetone and ethanol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Dodecyl(ferrocenylmethyl)dimethylammonium Bromide generally involves the reaction of ferrocenylmethyl iodide with dodecyl dimethylamine in the presence of a base, followed by the addition of sodium bromide to form the bromide salt . The reaction conditions typically include:
Temperature: Room temperature
Solvent: Organic solvents like acetone or ethanol
Base: Commonly used bases include sodium hydroxide or potassium carbonate
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:
Reactors: Large-scale reactors with controlled temperature and stirring
Purification: Techniques such as recrystallization or chromatography to ensure high purity
Safety Measures: Proper handling and storage to avoid exposure to moisture and air.
Analyse Chemischer Reaktionen
Types of Reactions: Dodecyl(ferrocenylmethyl)dimethylammonium Bromide undergoes various chemical reactions, including:
Oxidation: The ferrocene moiety can be oxidized to form ferrocenium ions.
Reduction: Reduction reactions can revert ferrocenium ions back to ferrocene.
Substitution: The ammonium group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like ferric chloride or ceric ammonium nitrate
Reduction: Reducing agents such as sodium borohydride
Substitution: Nucleophiles like hydroxide ions or amines
Major Products Formed:
Oxidation: Formation of ferrocenium salts
Reduction: Regeneration of the ferrocene moiety
Substitution: Formation of substituted ammonium compounds.
Wissenschaftliche Forschungsanwendungen
Dodecyl(ferrocenylmethyl)dimethylammonium Bromide has a wide range of applications in scientific research:
Chemistry: Used as a redox-active surfactant and in the synthesis of other organometallic compounds.
Biology: Employed in the development of biosensors and as a component in enzyme immobilization platforms.
Medicine: Investigated for its potential in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in catalysis and as a stabilizer in various industrial processes[][4].
Wirkmechanismus
The mechanism of action of Dodecyl(ferrocenylmethyl)dimethylammonium Bromide is primarily based on its redox properties. The ferrocene moiety can undergo reversible oxidation and reduction, making it an effective electron transfer agent. This property is exploited in applications such as biosensors, where the compound facilitates electron transfer between enzymes and electrodes .
Vergleich Mit ähnlichen Verbindungen
Dodecyltrimethylammonium Bromide: Similar structure but lacks the ferrocene moiety.
Ferrocenylmethyltrimethylammonium Bromide: Contains the ferrocene moiety but has a different alkyl chain length.
Uniqueness: Dodecyl(ferrocenylmethyl)dimethylammonium Bromide is unique due to the presence of both a long alkyl chain and a ferrocene moiety. This combination imparts both surfactant properties and redox activity, making it versatile for various applications .
Eigenschaften
IUPAC Name |
cyclopenta-1,3-diene;cyclopenta-1,3-dien-1-ylmethyl-dodecyl-dimethylazanium;iron(2+);bromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H37N.C5H5.BrH.Fe/c1-4-5-6-7-8-9-10-11-12-15-18-21(2,3)19-20-16-13-14-17-20;1-2-4-5-3-1;;/h13-14,16-17H,4-12,15,18-19H2,1-3H3;1-5H;1H;/q;-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKJUSUHBFJPPBZ-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC[N+](C)(C)CC1=CC=C[CH-]1.[CH-]1C=CC=C1.[Fe+2].[Br-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H42BrFeN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,1-Dimethylethyl 3-oxospiro[benzofuran-2(3H),4'-piperidine]-1'-carboxylate](/img/structure/B8191498.png)

![1-Piperidinecarboxylic acid, 4-[3-(methoxycarbonyl)phenoxy]-, 1,1-dimethylethyl ester](/img/structure/B8191503.png)



![2-[(3,5-Ditert-butyl-4-hydroxyphenyl)methylsulfanyl]-4-ethyloctanoic acid](/img/structure/B8191538.png)


![2-[2-(2-Chloro-4-nitrophenoxy)-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B8191564.png)

![9-[(2R,3R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3,4-dihydroxyoxolan-2-yl]-3H-purin-6-one](/img/structure/B8191583.png)
![[(1R,2R,4S)-2-methoxy-4-[(2R)-2-[(1R,9S,12S,14R,15R,16E,18R,21R,23S,24E,26E,28E,32S,35R)-1,14,18-trihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-2,3,10,20-tetraoxo-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraen-12-yl]propyl]cyclohexyl] N-[2-[2-[2-[2-[2-[2-[2-[2-[3-[6-[[4-amino-3-(2-amino-1,3-benzoxazol-5-yl)pyrazolo[3,4-d]pyrimidin-1-yl]methyl]-3,4-dihydro-1H-isoquinolin-2-yl]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate](/img/structure/B8191597.png)
